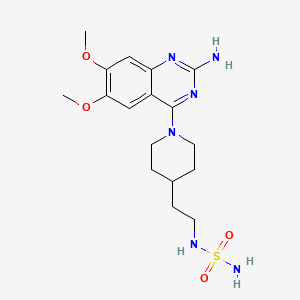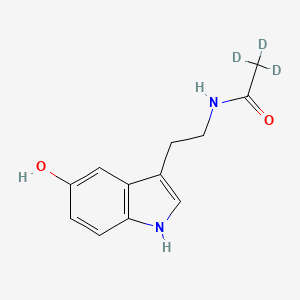
N-Acetyl-D3-5-hydroxytryptamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-D3-5-hydroxytryptamine, also known as N-acetyl-5-hydroxytryptamine, is a derivative of the amino acid tryptophan. This compound is closely related to melatonin, a hormone that regulates sleep-wake cycles in humans and other animals. This compound is synthesized in the pineal gland and plays a crucial role in various physiological processes, including the modulation of the immune system and neuroprotection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D3-5-hydroxytryptamine typically involves the acetylation of 5-hydroxytryptamine (serotonin). The process begins with the conversion of tryptophan to serotonin, followed by the acetylation of serotonin to produce this compound. This reaction is catalyzed by the enzyme N-acetyltransferase under specific conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar enzymatic processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of bioreactors and controlled environments helps in maintaining the necessary conditions for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-D3-5-hydroxytryptamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its oxidized form, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert this compound back to serotonin or other related compounds.
Substitution: This involves the replacement of functional groups within the molecule, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions include oxidized derivatives of this compound, reduced forms like serotonin, and substituted compounds with altered functional groups .
Applications De Recherche Scientifique
N-Acetyl-D3-5-hydroxytryptamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Biology: The compound is studied for its role in regulating circadian rhythms and its effects on cellular processes.
Medicine: this compound is investigated for its potential therapeutic effects in treating sleep disorders, depression, and neurodegenerative diseases.
Industry: It is used in the production of supplements and pharmaceuticals aimed at improving sleep and mood
Mécanisme D'action
N-Acetyl-D3-5-hydroxytryptamine exerts its effects by interacting with specific receptors in the brain, primarily melatonin receptors. These interactions influence various signaling pathways, including those involved in the regulation of sleep-wake cycles, immune responses, and neuroprotection. The compound’s ability to scavenge free radicals also contributes to its neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Melatonin: N-Acetyl-D3-5-hydroxytryptamine is a direct precursor to melatonin and shares many of its physiological functions.
Serotonin: As a derivative of serotonin, this compound retains some of its precursor’s properties, including its role in mood regulation.
N-Acetylserotonin: This compound is an intermediate in the synthesis of melatonin from serotonin and shares similar biological activities
Uniqueness
This compound is unique due to its dual role as both a precursor to melatonin and an active compound with its own physiological effects. Its ability to modulate various biological processes makes it a valuable compound in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
221.27 g/mol |
Nom IUPAC |
2,2,2-trideuterio-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)13-5-4-9-7-14-12-3-2-10(16)6-11(9)12/h2-3,6-7,14,16H,4-5H2,1H3,(H,13,15)/i1D3 |
Clé InChI |
MVAWJSIDNICKHF-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)NCCC1=CNC2=C1C=C(C=C2)O |
SMILES canonique |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
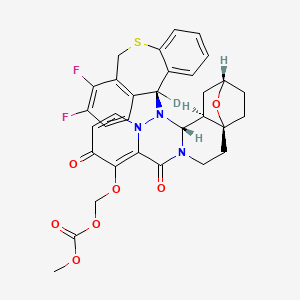

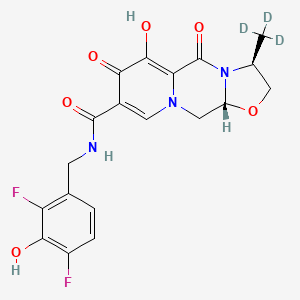
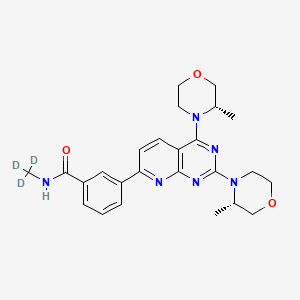
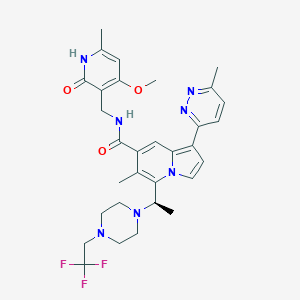
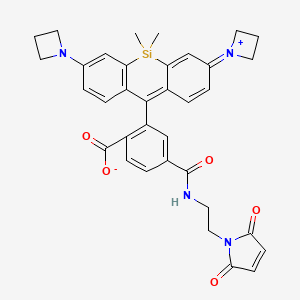
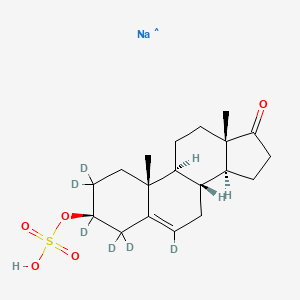
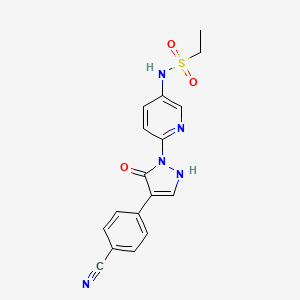
![[Leu3]-Oxytocin](/img/structure/B12424048.png)
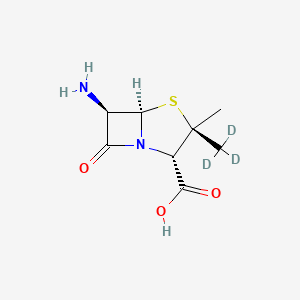
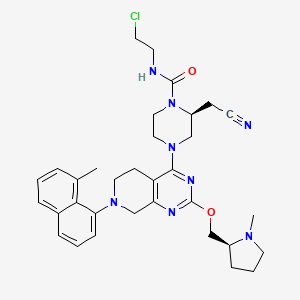
![(Z)-N-[2-[[2-[[(2S)-1-[[1-[[2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B12424057.png)
